Cas no 2137145-49-2 (tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate)

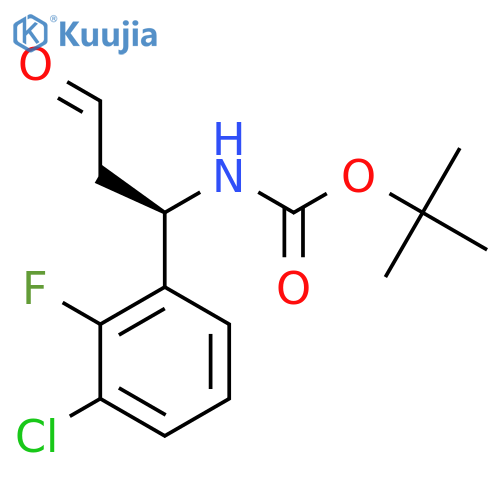

2137145-49-2 structure

商品名:tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate

tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate

- EN300-1163649

- tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate

- 2137145-49-2

-

- インチ: 1S/C14H17ClFNO3/c1-14(2,3)20-13(19)17-11(7-8-18)9-5-4-6-10(15)12(9)16/h4-6,8,11H,7H2,1-3H3,(H,17,19)/t11-/m1/s1

- InChIKey: DVSLFMXLTNQOKS-LLVKDONJSA-N

- ほほえんだ: ClC1=CC=CC(=C1F)[C@@H](CC=O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 301.0880993g/mol

- どういたいしつりょう: 301.0880993g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 346

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1163649-5000mg |

tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |

2137145-49-2 | 5000mg |

$3105.0 | 2023-10-03 | ||

| Enamine | EN300-1163649-1000mg |

tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |

2137145-49-2 | 1000mg |

$1070.0 | 2023-10-03 | ||

| Enamine | EN300-1163649-50mg |

tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |

2137145-49-2 | 50mg |

$900.0 | 2023-10-03 | ||

| Enamine | EN300-1163649-100mg |

tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |

2137145-49-2 | 100mg |

$943.0 | 2023-10-03 | ||

| Enamine | EN300-1163649-10000mg |

tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |

2137145-49-2 | 10000mg |

$4606.0 | 2023-10-03 | ||

| Enamine | EN300-1163649-1.0g |

tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |

2137145-49-2 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1163649-500mg |

tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |

2137145-49-2 | 500mg |

$1027.0 | 2023-10-03 | ||

| Enamine | EN300-1163649-2500mg |

tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |

2137145-49-2 | 2500mg |

$2100.0 | 2023-10-03 | ||

| Enamine | EN300-1163649-250mg |

tert-butyl N-[(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropyl]carbamate |

2137145-49-2 | 250mg |

$985.0 | 2023-10-03 |

tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

2137145-49-2 (tert-butyl N-(1R)-1-(3-chloro-2-fluorophenyl)-3-oxopropylcarbamate) 関連製品

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量